molecular formula C7H14ClNO2 B11911909 trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride

trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride

Cat. No.: B11911909
M. Wt: 179.64 g/mol
InChI Key: HMDTZGADNNOTKS-UYXJWNHNSA-N
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Description

trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride: is a synthetic organic compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride typically involves the reaction of a chlorinated alkane with cyclobutene to form trans-3-Amino-2,2-dimethylcyclobutane. This intermediate is then subjected to acidification and salification reactions to yield the hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • cis-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride
  • 3-Amino-2,2-dimethylcyclopropane-carboxylic acid hydrochloride
  • 3-Amino-2,2-dimethylcyclopentane-carboxylic acid hydrochloride

Uniqueness: The trans configuration of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride imparts unique steric and electronic properties compared to its cis isomer and other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1

InChI Key

HMDTZGADNNOTKS-UYXJWNHNSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1N)C(=O)O)C.Cl

Canonical SMILES

CC1(C(CC1N)C(=O)O)C.Cl

Origin of Product

United States

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